molecular formula C13H25NO2 B4035367 N,N-di(butan-2-yl)oxolane-2-carboxamide

N,N-di(butan-2-yl)oxolane-2-carboxamide

Cat. No.: B4035367
M. Wt: 227.34 g/mol
InChI Key: NUNUDSKUPNYYGR-UHFFFAOYSA-N
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Description

N,N-di(butan-2-yl)oxolane-2-carboxamide is a chemical compound characterized by its unique structure, which includes a five-membered oxolane ring and two butan-2-yl groups attached to the nitrogen atom

Scientific Research Applications

N,N-di(butan-2-yl)oxolane-2-carboxamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di(butan-2-yl)oxolane-2-carboxamide typically involves the reaction of oxolane-2-carboxylic acid with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of high-throughput screening techniques can also aid in optimizing reaction conditions and identifying the most efficient synthetic routes .

Chemical Reactions Analysis

Types of Reactions

N,N-di(butan-2-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N-di(butan-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-di(butan-2-yl)oxolane-2-carboxamide is unique due to its specific structural features, such as the presence of two butan-2-yl groups and the oxolane ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

N,N-di(butan-2-yl)oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-5-10(3)14(11(4)6-2)13(15)12-8-7-9-16-12/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNUDSKUPNYYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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